2,3,4-Trifluoro-5-nitrobenzaldehyde
Description
2,3,4-Trifluoro-5-nitrobenzaldehyde is a polysubstituted aromatic aldehyde. Its structure is characterized by a benzene (B151609) ring functionalized with three fluorine atoms, a nitro group (-NO₂), and an aldehyde group (-CHO). The specific arrangement of these substituents—three adjacent fluorine atoms and a nitro group meta to the aldehyde—creates a unique electronic and steric environment that dictates its chemical behavior. The electron-withdrawing nature of both the fluorine atoms and the nitro group significantly influences the reactivity of the aromatic ring and the aldehyde functionality.
While detailed experimental data for this compound is not widely available in public literature, its properties can be inferred from related compounds. For instance, the precursor, 2,3,4-Trifluoro-5-nitro-benzoic acid, is a known compound. The presence of multiple fluorine atoms and a nitro group suggests that this aldehyde is likely a solid at room temperature with a relatively high melting point and poor solubility in water, but better solubility in polar organic solvents.
Table 1: Exemplary Physical and Chemical Properties of a Related Fluoronitrobenzaldehyde
Since specific data for this compound is scarce, the following table for 2,4-difluoro-5-nitrobenzaldehyde (B1416562) is provided for illustrative purposes.
| Property | Value |
| Molecular Formula | C₇H₃F₂NO₃ |
| Molecular Weight | 187.09 g/mol |
| Appearance | Likely a crystalline solid |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. hymasynthesis.com In medicinal chemistry, the use of fluorine is a well-established strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. hymasynthesis.com Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere for hydrogen, but with significantly different electronic effects.
Polyfluorinated aromatic compounds, such as this compound, are valuable precursors in the synthesis of complex fluorinated molecules. The fluorine atoms can influence the regioselectivity of further reactions and can serve as handles for cross-coupling reactions or nucleophilic aromatic substitution, depending on the reaction conditions. The presence of multiple fluorine atoms can also enhance the thermal and chemical stability of the resulting products, a desirable trait in materials science for the development of polymers and other advanced materials.
Nitrobenzaldehyde isomers and their derivatives are fundamental building blocks in organic synthesis. nih.govbiocat.com The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution. The aldehyde group is a versatile functional group that can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation reactions (e.g., Knoevenagel, Wittig) to form carbon-carbon bonds. nih.gov
The dual reactivity of the nitro and aldehyde groups makes nitrobenzaldehydes important intermediates in the production of pharmaceuticals, dyes, and agrochemicals. nih.govbiocat.com For example, nitrobenzaldehydes are used in the synthesis of benzodiazepines and dihydropyridine-based cardiovascular drugs. biocat.com The nitro group itself can be readily reduced to an amino group, opening up another avenue for derivatization and the synthesis of anilines, which are precursors to a vast array of compounds.
The research landscape for this compound itself appears to be in its infancy, with limited specific citations in major chemical databases. However, its structure suggests several potential areas of research.
Medicinal Chemistry: Given the prevalence of fluorinated and nitro-aromatic moieties in drug molecules, this compound could serve as a scaffold for the synthesis of novel therapeutic agents. The aldehyde group can be used to build more complex side chains, while the trifluoronitrobenzene core could be explored for its potential biological activity.
Agrochemicals: The synthesis of new pesticides and herbicides often involves halogenated and nitrated aromatic intermediates. nih.gov The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy or novel modes of action.
Materials Science: Polyfluorinated aromatic compounds are of interest in the development of high-performance polymers, liquid crystals, and other functional materials. The reactivity of the aldehyde group could be exploited for polymerization reactions or for the synthesis of specialized dyes.
The synthesis of this compound would likely involve the nitration of a trifluorobenzaldehyde precursor or the formylation of a trifluoronitrobenzene derivative. The specific regiochemistry of the nitration or formylation would be a key challenge to overcome. Future research will likely focus on developing efficient synthetic routes to this compound and exploring its reactivity in various chemical transformations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4-trifluoro-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NO3/c8-5-3(2-12)1-4(11(13)14)6(9)7(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGHOTIOBPMWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3,4 Trifluoro 5 Nitrobenzaldehyde
Classical Preparative Routes and Historical Perspectives
Historically, the synthesis of substituted benzaldehydes has often relied on multi-step sequences starting from readily available precursors. A plausible classical route to 2,3,4-Trifluoro-5-nitrobenzaldehyde would likely involve the nitration of a suitable trifluorobenzaldehyde precursor or the formylation of a trifluoronitrobenzene derivative.
One common historical approach for the introduction of a formyl group is the Gattermann-Koch reaction or the Vilsmeier-Haack reaction. However, the strong deactivating effect of the three fluorine atoms and the nitro group would make the direct formylation of 1,2,3-trifluoro-5-nitrobenzene (B1304204) challenging under classical conditions.
A more probable classical pathway would involve the nitration of 2,3,4-trifluorobenzaldehyde (B65282). The directing effects of the fluorine atoms and the aldehyde group would need to be carefully considered to achieve the desired 5-nitro substitution pattern. The ortho, para-directing nature of the fluorine atoms and the meta-directing nature of the aldehyde group can lead to a mixture of isomers, necessitating purification steps.
Another classical approach could start from 3,4,5-trifluoronitrobenzene, followed by a nucleophilic aromatic substitution of one of the fluorine atoms with a precursor to the aldehyde group, although this is less direct.
Modern and Optimized Synthetic Approaches
Modern synthetic chemistry offers more refined and efficient methods for the preparation of highly substituted aromatic compounds, focusing on improving yields, regioselectivity, and functional group tolerance.
The regioselective synthesis of this compound is critically dependent on the order of functional group introduction. A modern strategy would likely start with a precursor that already contains some of the required substituents in the correct positions, thereby controlling the regiochemistry of subsequent reactions.
For instance, starting with 1,2,3-trifluorobenzene, a regioselective nitration could be attempted. However, achieving selective nitration at the 5-position can be difficult. A more controlled approach would be to start with a precursor where the substitution pattern is already established.
A viable modern strategy could involve the use of organometallic reagents. For example, a directed ortho-metalation (DoM) approach on a protected 2,3,4-trifluorobenzaldehyde derivative could be employed to introduce a substituent at the 5-position, which could then be converted to the nitro group. However, the high reactivity of organolithium or Grignard reagents with the aldehyde functionality would necessitate its protection.
Functional group interconversions represent a powerful tool in modern organic synthesis. For the synthesis of this compound, a precursor such as 2,3,4-Trifluoro-5-nitrobenzyl alcohol or 2,3,4-Trifluoro-5-nitrotoluene could be synthesized first, followed by oxidation to the desired aldehyde.
The oxidation of a benzyl (B1604629) alcohol to an aldehyde is a common and well-established transformation. A variety of mild and selective oxidizing agents can be used, such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions, which would be compatible with the sensitive nitro and fluoro groups.
Alternatively, the oxidation of a methyl group on 2,3,4-Trifluoro-5-nitrotoluene could be another route. This can be achieved using methods like the Etard reaction or by free-radical bromination followed by hydrolysis.
| Precursor | Reagent/Reaction | Product | Key Consideration |
| 2,3,4-Trifluoro-5-nitrobenzyl alcohol | Pyridinium chlorochromate (PCC) | This compound | Mild conditions to avoid over-oxidation to carboxylic acid. |
| 2,3,4-Trifluoro-5-nitrotoluene | Chromium(VI) oxide in acetic anhydride | This compound | Careful control of reaction conditions to prevent side reactions. |
| 2,3,4-Trifluoro-5-nitrobenzoic acid | Reduction to aldehyde | This compound | Requires selective reducing agents that do not affect the nitro group. |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact.
Performing reactions under solvent-free or reduced-solvent conditions is a key aspect of green chemistry. For the synthesis of this compound, certain steps could potentially be adapted to these conditions. For example, solid-state reactions or reactions using a minimal amount of a high-boiling point, recyclable solvent could be explored for the nitration or oxidation steps. The use of solid-supported reagents can also facilitate solvent-free conditions and simplify product purification.
Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced selectivity.
Microwave-Assisted Synthesis: Microwave heating can be particularly effective for reactions that are slow under conventional heating, such as the nitration of deactivated aromatic rings. The rapid and uniform heating provided by microwaves could potentially improve the yield and regioselectivity of the nitration of 2,3,4-trifluorobenzaldehyde. Similarly, oxidation reactions can also be accelerated under microwave irradiation.
Ultrasound-Assisted Synthesis: Sonication can enhance the rates of heterogeneous reactions by improving mass transfer and activating solid surfaces. This could be beneficial for reactions involving solid-supported reagents or in biphasic systems, which might be employed in the synthesis of this compound.
| Green Chemistry Approach | Potential Application in Synthesis | Advantages |
| Solvent-Free Conditions | Nitration or oxidation steps | Reduced solvent waste, simplified work-up. |
| Microwave-Assisted Synthesis | Nitration of 2,3,4-trifluorobenzaldehyde | Reduced reaction times, improved yields. |
| Ultrasound-Assisted Synthesis | Reactions with solid-supported reagents | Enhanced reaction rates, improved mass transfer. |
Catalytic Methods for Enhanced Atom Economy and Efficiency
Traditional nitration reactions often rely on stoichiometric amounts of strong acids, such as a mixture of nitric acid and sulfuric acid, which generate significant quantities of hazardous waste and exhibit poor atom economy. Modern synthetic chemistry seeks to overcome these limitations through the development of catalytic methods that enhance efficiency and reduce environmental impact.
Catalytic approaches to the nitration of aromatic compounds, including those structurally related to 2,3,4-trifluorobenzaldehyde, often employ solid acid catalysts. These materials offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. For instance, the nitration of fluorotoluenes has been successfully carried out using solid acid catalysts like H-beta zeolite, Fe/Mo/SiO₂, and MoO₃/SiO₂ with 70% nitric acid. google.com These catalysts have demonstrated high conversion rates and regioselectivity under relatively mild conditions. A study on the nitration of 3-fluorotoluene (B1676563) using H-beta as a catalyst showed over 79% conversion with high selectivity, and the catalyst could be recycled up to five times without a significant loss in activity. google.com
Another promising catalytic system involves the use of metal nitrates in conjunction with other reagents. For example, cobalt nitrate (B79036) hexahydrate has been used as a catalyst with tert-butyl nitrite (B80452) as the nitro source for the nitration of indoles. fishersci.com While the substrate is different, this highlights the potential for metal-catalyzed nitration reactions under milder conditions than traditional mixed-acid systems.
The table below summarizes findings from the synthesis of related nitroaromatic compounds, illustrating the potential of catalytic methods.
| Catalyst System | Substrate | Nitrating Agent | Solvent | Key Findings |
| H-beta zeolite | 3-Fluorotoluene | 70% Nitric Acid | Dichloroethane | >79% conversion, 67% selectivity for 3-fluoro-6-nitrotoluene, catalyst recyclable. google.com |
| Fe(NO₃)₃·9H₂O | Di- and trialkoxy arenes | Iron(III) nitrate nonahydrate | None (Mechanochemical) | Rapid, efficient, minimal solvent use. researchgate.net |
| Cobalt nitrate hexahydrate | 3-Substituted indoles | tert-butyl nitrite | Acetonitrile | Site-selective C-N bond formation. fishersci.com |
| Ms-Pd catalyst | 3,4,5-trifluorobenzeneboronic acid and ortho-nitro substituted benzene (B151609) | - | - | High catalytic activity, catalyst can be reused. google.com |
This table presents data from syntheses of related compounds to illustrate the potential of catalytic methods for the synthesis of this compound.
These examples suggest that a catalytic approach to the synthesis of this compound could involve a solid acid catalyst and a suitable nitrating agent, potentially leading to higher efficiency and improved atom economy compared to traditional methods.
Sustainable Reagent Selection and Waste Minimization
The principles of green chemistry emphasize the use of sustainable reagents and the minimization of waste. In the context of nitration, this involves moving away from the hazardous and waste-intensive mixed acid (HNO₃/H₂SO₄) system.
One of the most significant advancements in sustainable nitration is the use of alternative nitrating agents. Dinitrogen pentoxide (N₂O₅) is a powerful nitrating agent that produces nitric acid as the only byproduct, which can be recycled. google.com A study demonstrated the use of N₂O₅ in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) medium, a non-hazardous and easily recyclable solvent. google.com This method was shown to be effective for a range of aromatic compounds, offering high yields under mild conditions with minimal waste. google.com
The use of recyclable catalysts, as mentioned in the previous section, is a cornerstone of waste minimization. Solid acid catalysts, for instance, can be filtered off after the reaction and reused, which significantly reduces the waste stream that would be generated from quenching a traditional acid-catalyzed reaction. google.com
Furthermore, the development of flow chemistry systems for nitration reactions offers enhanced safety and efficiency, with the potential for integrated waste stream management. researchgate.net Continuous nitration processes can minimize the volume of hazardous reagents at any given time and allow for the recycling of waste acids, thereby improving both the economic and environmental profile of the synthesis. researchgate.net
The selection of solvents also plays a crucial role in the sustainability of a synthetic process. While traditional nitrations may use chlorinated solvents, greener alternatives are being explored. For instance, some modern nitration protocols aim for solvent-free conditions, such as mechanochemical methods, or the use of more environmentally benign solvents that can be easily recycled. researchgate.net
The following table highlights sustainable reagent choices and their benefits in the context of nitration reactions.
| Sustainable Reagent/Method | Example Application | Key Advantages |
| Dinitrogen pentoxide (N₂O₅) in liquefied TFE | Nitration of various arenes | Recyclable byproduct (HNO₃), non-hazardous and recyclable solvent, high yields, mild conditions. google.com |
| Solid Acid Catalysts (e.g., H-beta zeolite) | Nitration of fluorotoluenes | Recyclable, reduces acid waste, high selectivity. google.com |
| Iron(III) nitrate nonahydrate | Mechanochemical nitration of alkoxy arenes | Solvent-free, rapid reaction, reduced waste. researchgate.net |
| Flow Chemistry Systems | Continuous nitration of dinitrotoluene | Enhanced safety, efficient, potential for waste acid recycling. researchgate.net |
This table illustrates sustainable approaches from related syntheses that could be applied to the production of this compound.
By adopting these catalytic and sustainable approaches, the synthesis of this compound could potentially be achieved with a significantly reduced environmental footprint compared to traditional methods.
Chemical Reactivity and Reaction Pathways of 2,3,4 Trifluoro 5 Nitrobenzaldehyde
Aldehyde Functional Group Transformations
The aldehyde group in 2,3,4-Trifluoro-5-nitrobenzaldehyde is a primary site for a variety of chemical reactions, including condensations, oxidations, reductions, and nucleophilic additions.
Condensation Reactions and Schiff Base/Hemiaminal Formation
The carbonyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines), which are compounds containing a carbon-nitrogen double bond. This reaction typically proceeds through an initial nucleophilic addition of the amine to the aldehyde carbon, forming an unstable carbinolamine or hemiaminal intermediate. researchgate.net Subsequent acid- or base-catalyzed dehydration of this intermediate yields the stable Schiff base. researchgate.net
The general mechanism for Schiff base formation is as follows:
Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.
Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral hemiaminal.
Dehydration: The hydroxyl group of the hemiaminal is protonated (under acidic conditions) to form a good leaving group (water), which is then eliminated to form a resonance-stabilized carbocation.
Deprotonation: A base removes a proton from the nitrogen atom, resulting in the formation of the Schiff base.
The reactivity of the aldehyde in these condensation reactions is enhanced by the electron-withdrawing nature of the nitro group and the fluorine atoms on the aromatic ring. These substituents increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
| Reactant | Intermediate | Product |
| This compound + Primary Amine (R-NH₂) | Hemiaminal | Schiff Base (Imine) |
Oxidation and Reduction Pathways of the Carbonyl Group
The aldehyde functional group of this compound can be both oxidized and reduced to yield different functional groups.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 2,3,4-Trifluoro-5-nitrobenzoic acid. This transformation can be achieved using a variety of oxidizing agents. Common laboratory reagents for the oxidation of aromatic aldehydes include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones reagent). epa.gov The oxidation of benzaldehyde (B42025) derivatives can also occur upon exposure to air (autoxidation), a process that can be inhibited by the presence of alcohols. nih.gov
Reduction: The aldehyde group can be selectively reduced to a primary alcohol, (2,3,4-Trifluoro-5-nitrophenyl)methanol. A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). nih.govacs.org This reagent is chemoselective for aldehydes and ketones and typically does not reduce the nitro group under standard conditions. mdpi.com The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. acs.org
Simultaneous reduction of both the aldehyde and the nitro group to an amino alcohol can be achieved using stronger reducing agents, such as catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.
| Reaction Type | Reagent Example | Product |
| Oxidation | Potassium Permanganate (KMnO₄) | 2,3,4-Trifluoro-5-nitrobenzoic acid |
| Aldehyde Reduction | Sodium Borohydride (NaBH₄) | (2,3,4-Trifluoro-5-nitrophenyl)methanol |
| Aldehyde & Nitro Reduction | H₂/Pd/C | (5-Amino-2,3,4-trifluorophenyl)methanol |
Nucleophilic Addition Reactions at the Aldehyde Carbon
The carbonyl carbon of this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. The presence of the strongly electron-withdrawing nitro group and the three fluorine atoms significantly enhances this electrophilicity, making the aldehyde more reactive towards nucleophilic addition compared to unsubstituted benzaldehyde. This increased reactivity is due to the stabilization of the partial positive charge on the carbonyl carbon.
Examples of nucleophilic addition reactions include the formation of cyanohydrins with cyanide ions, the Grignard reaction with organomagnesium halides, and the Wittig reaction with phosphorus ylides to form alkenes. The enhanced reactivity of nitro-substituted benzaldehydes in nucleophilic additions is a well-established principle in organic chemistry.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Benzene (B151609) Ring
The presence of three fluorine atoms and a powerful electron-withdrawing nitro group makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgchemistrysteps.com This is a key reaction pathway for the functionalization of this molecule.
Regioselectivity and Mechanism of Fluorine Displacement
The SNAr reaction proceeds via an addition-elimination mechanism. researchgate.netchemistrysteps.com A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the ring is then restored by the departure of the leaving group.
The regioselectivity of the SNAr reaction, i.e., which of the three fluorine atoms is displaced, is determined by the ability of the electron-withdrawing groups to stabilize the negative charge of the Meisenheimer complex. The nitro group is a very strong activating group for SNAr, and its stabilizing effect is most pronounced when it is positioned ortho or para to the site of nucleophilic attack.
In this compound:
The fluorine at the C-4 position is para to the nitro group.
The fluorine at the C-2 position is ortho to the aldehyde group and meta to the nitro group.
The fluorine at the C-3 position is meta to both the aldehyde and the nitro group.
Based on the powerful activating effect of the nitro group at the para position, it is expected that the fluorine at the C-4 position would be the most susceptible to nucleophilic displacement. Attack at this position allows for the delocalization of the negative charge of the Meisenheimer complex onto the oxygen atoms of the nitro group, providing significant stabilization.
The general order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. chemistrysteps.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom, rather than the breaking of the carbon-halogen bond. libretexts.org
Influence of Nitro and Aldehyde Groups on SNAr Reactivity
The reactivity of the aromatic ring towards SNAr is significantly influenced by the electronic properties of the substituents.
Nitro Group: The nitro group (-NO₂) is a powerful activating group for SNAr reactions. Its strong electron-withdrawing nature, through both inductive and resonance effects, depletes the electron density of the aromatic ring, making it highly electrophilic and susceptible to nucleophilic attack. The ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate, particularly when it is ortho or para to the reaction center, is the primary reason for the high reactivity of nitroaromatic compounds in SNAr reactions. researchgate.netnih.gov
The combination of three fluorine atoms, a nitro group, and an aldehyde group makes this compound a highly activated substrate for SNAr reactions, allowing for the selective introduction of a wide range of nucleophiles under relatively mild conditions. This reactivity is particularly useful in the synthesis of complex molecules, such as pharmaceuticals and agrochemicals, where the substituted fluoronitrobenzene core can serve as a versatile building block. For instance, related polyfluoroaromatic compounds are used in the synthesis of quinolone antibiotics. imperial.ac.ukchem-soc.si
Nitro Group Modifications
The nitro group is a versatile functional moiety that can undergo a range of transformations, significantly altering the properties of the parent molecule.
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are crucial intermediates for pharmaceuticals and materials. A variety of reducing agents can be employed for this purpose, each with its own set of advantages and limitations.
Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with hydrogen gas (H₂) or Raney nickel. commonorganicchemistry.com These methods are highly effective but can sometimes affect other reducible functional groups within the molecule. For substrates sensitive to catalytic hydrogenation, metal-based reductions in acidic media, such as iron (Fe) in acetic acid or zinc (Zn) in acidic conditions, offer milder alternatives. commonorganicchemistry.com Tin(II) chloride (SnCl₂) also provides a gentle method for this conversion. commonorganicchemistry.com
The choice of reducing agent can be critical for achieving chemoselectivity, especially in multifunctional molecules like this compound. For instance, sodium sulfide (B99878) (Na₂S) can sometimes selectively reduce one nitro group in the presence of others and is useful when hydrogenation or acidic conditions are not suitable. commonorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is effective for reducing aliphatic nitro compounds but tends to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com
The reduction of nitrobenzaldehydes, in general, can be complicated by the presence of the aldehyde group, which is also susceptible to reduction. Therefore, careful selection of the reducing system is necessary to selectively reduce the nitro group while preserving the aldehyde functionality. The resulting aminobenzaldehydes are valuable building blocks for the synthesis of various heterocyclic compounds and other complex molecules. researchgate.net
The table below summarizes common reducing agents for nitro group reduction and their general applicability.
| Reducing Agent | Conditions | General Applicability |
| H₂/Pd/C | Catalytic Hydrogenation | Reduces both aromatic and aliphatic nitro groups; may also reduce other functional groups. commonorganicchemistry.com |
| Raney Nickel | Catalytic Hydrogenation | Effective for nitro groups; can be used when dehalogenation is a concern. commonorganicchemistry.com |
| Fe/Acid | Acidic Media | Mild method, often used when other reducible groups are present. commonorganicchemistry.com |
| Zn/Acid | Acidic Media | Mild method for reducing nitro groups to amines. commonorganicchemistry.com |
| SnCl₂ | Mild Conditions | Suitable for the reduction of nitro groups in the presence of other reducible groups. commonorganicchemistry.com |
| Na₂S | - | Can offer selectivity for reducing one nitro group over another; generally does not reduce aliphatic nitro groups. commonorganicchemistry.com |
| LiAlH₄ | - | Reduces aliphatic nitro compounds to amines; forms azo products with aromatic nitro compounds. commonorganicchemistry.com |
The nitro group is a strong electron-withdrawing group, a characteristic that profoundly influences the reactivity of the aromatic ring to which it is attached. nih.gov This electron-withdrawing effect occurs through both the inductive effect (due to the high electronegativity of the nitrogen and oxygen atoms) and the resonance effect.
The resonance structures of a nitroaromatic compound show that the ortho and para positions relative to the nitro group bear a partial positive charge. nih.gov This deactivates the aromatic ring towards electrophilic aromatic substitution, as the ring is less nucleophilic and less likely to attack incoming electrophiles. Consequently, if an electrophilic substitution reaction does occur, it is directed to the meta position, which is less deactivated than the ortho and para positions. nih.gov
Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group can stabilize the negative charge of the Meisenheimer complex, a key intermediate in SNAr reactions. nih.gov This stabilization is most effective when the nitro group is ortho or para to the leaving group. In this compound, the nitro group is para to the fluorine atom at the C4 position and ortho to the fluorine atom at the C3 position, enhancing the susceptibility of these positions to nucleophilic attack.
The reactivity of nitro-polycyclic aromatic hydrocarbons can also be influenced by the orientation of the nitro group relative to the aromatic rings. nih.gov While not directly applicable to the single ring of this compound, this highlights the structural nuances that can affect the chemical behavior of nitroaromatic compounds.
Cascade, Domino, and Multicomponent Reactions Involving this compound
Cascade, domino, and multicomponent reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single pot. tcichemicals.comacs.org These reactions are characterized by their high atom economy and step efficiency. This compound, with its multiple reactive sites, is a potentially valuable substrate for such transformations.
A common strategy involves the in situ reduction of a nitrobenzaldehyde to the corresponding aminobenzaldehyde, which then participates in a subsequent reaction. nih.gov For example, the Friedländer synthesis, which produces quinolines from 2-aminobenzaldehydes and activated ketones, can be performed as a domino reaction by starting with a 2-nitrobenzaldehyde (B1664092) and a reducing agent like iron in acetic acid. nih.gov This approach circumvents the need to isolate the often less stable 2-aminobenzaldehyde (B1207257) derivatives. nih.gov
Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials. tcichemicals.comorganic-chemistry.org Aldehydes are common components in many named MCRs, including the Biginelli, Hantzsch, and Ugi reactions. organic-chemistry.org The reactivity of the aldehyde group in this compound makes it a suitable candidate for these types of reactions, potentially leading to the synthesis of diverse and complex fluorinated heterocyclic scaffolds.
The presence of the nitro group can also be exploited in domino reactions. For instance, a domino Michael/aza-Henry reaction of nitroalkenes has been reported. researchgate.net While this specific example doesn't directly involve this compound, it illustrates the potential for the nitro group to participate in cascade sequences.
The table below provides examples of reaction types that could potentially involve this compound.
| Reaction Type | Description | Potential Application with this compound |
| Domino Nitro Reduction-Friedländer Heterocyclization | In situ reduction of a nitro group to an amine, followed by condensation with a ketone to form a quinoline (B57606). nih.gov | Synthesis of highly substituted and fluorinated quinolines. |
| Multicomponent Reactions (e.g., Biginelli, Hantzsch) | One-pot reactions combining three or more components to build complex molecules. organic-chemistry.org | The aldehyde group can react with other components to form diverse heterocyclic structures. |
| Cascade Reactions | A series of intramolecular reactions triggered by a single event. | The multiple functional groups could be designed to undergo sequential cyclizations or rearrangements. |
Kinetic and Mechanistic Studies of this compound Reactions
Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. The high degree of fluorination and the presence of the nitro group create a unique electronic environment that influences reaction rates and pathways.
Nucleophilic aromatic substitution (SNAr) is a key reaction type for this molecule. Kinetic studies of SNAr reactions have shown that they can proceed through either a stepwise or a concerted mechanism, and in some cases, a borderline mechanism. nih.govnih.gov The stability of the Meisenheimer intermediate is a critical factor; highly electron-deficient arenes tend to favor a stepwise mechanism due to the formation of a more stable intermediate. nih.gov Given the electron-withdrawing nature of the three fluorine atoms and the nitro group, it is likely that SNAr reactions on this compound would be facile and potentially proceed through a stepwise mechanism.
Studies on related systems, such as methoxy-substituted ortho-nitrobenzaldehydes, have utilized ¹³C-NMR as a tool to probe the electron distribution at the ring carbons and correlate it with reactivity towards nucleophilic substitution. researchgate.net Such studies can provide valuable insights into the regioselectivity of nucleophilic attack on this compound.
The mechanism of nitro group reduction has also been a subject of investigation. For example, the reduction of nitroarenes using iron and ammonium (B1175870) chloride is a common laboratory procedure, and understanding its mechanism helps in optimizing the reaction and avoiding side products. researchgate.net
Mechanistic studies of cascade reactions are also important for understanding how a sequence of reactions is orchestrated. For example, in a domino Michael-Michael-Aldol-Dehydration quadruple organocascade reaction, the pKa values of the reactants and intermediates play a crucial role in directing the reaction pathway. researchgate.net Similar mechanistic considerations would be essential for designing and implementing cascade reactions with this compound.
| Area of Study | Key Mechanistic Concepts | Relevance to this compound |
| Nucleophilic Aromatic Substitution (SNAr) | Stepwise vs. Concerted vs. Borderline mechanisms; Stability of Meisenheimer intermediates. nih.govnih.gov | The highly electron-deficient ring is expected to be very reactive towards SNAr, and the mechanism will depend on the nucleophile and reaction conditions. |
| Nitro Group Reduction | Electron transfer processes; Role of the reducing agent and reaction medium. nih.gov | Understanding the mechanism is key to achieving selective reduction of the nitro group without affecting the aldehyde or causing defluorination. |
| Cascade and Multicomponent Reactions | Reaction pathways and intermediates; Role of catalysts and reaction conditions in directing the sequence of events. researchgate.net | Elucidating the mechanism is crucial for controlling the outcome of these complex, one-pot transformations. |
Applications of 2,3,4 Trifluoro 5 Nitrobenzaldehyde As a Synthetic Intermediate
Synthesis of Novel Heterocyclic Compounds
The electrophilic nature of the aldehyde group, coupled with the influence of the fluorine and nitro substituents on the aromatic ring, makes 2,3,4-Trifluoro-5-nitrobenzaldehyde a key precursor for a variety of heterocyclic systems.
Benzimidazole (B57391) Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. In this context, this compound can be employed to introduce a trifluoronitrophenyl moiety into the 2-position of the benzimidazole scaffold.
One common strategy involves the reaction of this compound with a substituted o-phenylenediamine. The initial condensation forms a Schiff base intermediate, which then undergoes cyclization to yield the desired benzimidazole. The reaction conditions can be varied, with some methods employing catalysts to promote the cyclization. For instance, the synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole has been achieved through the condensation of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde (B1664092) using a sustainable approach. nih.gov This core molecule can then undergo further functionalization. nih.gov
| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |
| 4-bromo-1,2-benzenediamine | 2-nitrobenzaldehyde | 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole | Montmorillonite K10, ethanol, room temperature | nih.gov |
| o-phenylenediamines | Aldehydes | 1,2-disubstituted benzimidazoles | p-toluenesulfonic acid, grinding, solvent-free | nih.gov |
| 4-nitro-1,2-phenylenediamine | Substituted aromatic aldehydes | 5-nitro benzimidazole derivatives | Sodium metabisulphite, dimethoxyethane, reflux | scholarsresearchlibrary.com |
Quinolines and Indoles
The synthesis of quinoline (B57606) and indole (B1671886) derivatives can also be facilitated by the use of this compound. For quinolines, multicomponent reactions are often employed. For example, a one-pot reaction of an aniline, an aldehyde, and an activated alkene can lead to the formation of highly substituted quinolines. The trifluoronitrophenyl group from the benzaldehyde (B42025) is incorporated into the final quinoline structure. A study reported the synthesis of pyrimido[4,5-b]quinoline derivatives through a one-pot, multi-component reaction of various benzaldehydes, dimedone, and 6-amino-1,3-dimethyluracil. nih.govresearchgate.net
The synthesis of indoles can proceed through various pathways, including the Fischer indole synthesis or intramolecular cyclization reactions. While direct examples using this compound are less common in readily available literature, the analogous 2-amino-3-fluorobenzoic acid is a known important precursor for indole derivatives. orgsyn.org
| Reactants | Product Class | Catalyst/Conditions | Reference |
| 3,5-dimethoxyaniline, 4-methoxybenzaldehyde, triallylamine | 2,3-disubstituted quinoline | [(C6H6)(PCy3)(CO)RuH]+BF4- or (PCy3)2(CO)RuHCl | rsc.org |
| Aniline, 4-chloro-2-pentene | N-(1-methyl-2-butenyl) aniline | Triethylamine | researchgate.net |
| 2-aminobenzaldehyde (B1207257), indoles | Neocryptolepine derivatives | Not specified | rsc.org |
Imidazoles and Other Nitrogen Heterocycles
The versatility of this compound extends to the synthesis of imidazoles and other nitrogen-containing heterocycles. The van Leusen imidazole (B134444) synthesis, for example, utilizes tosylmethylisocyanide (TosMIC) and an aldehyde to construct the imidazole ring. mdpi.com By using this compound in this reaction, imidazoles bearing the trifluoronitrophenyl substituent can be prepared.
Other synthetic strategies for imidazole derivatives include the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. ijarsct.co.insciepub.com These methods offer a convergent approach to highly substituted imidazoles.
| Reactants | Product Class | Catalyst/Conditions | Reference |
| Benzil, aldehydes, ammonium acetate | 2,4,5-trisubstituted imidazoles | p-Dodecylbenzenesulfonic acid, water, reflux | researchgate.net |
| Benzil, aldehydes, ammonium acetate, amine | 1,2,4,5-tetrasubstituted imidazoles | p-Dodecylbenzenesulfonic acid, water, reflux | researchgate.net |
| Substituted aromatic aldehydes, 2,3-diaminomaleonitriles | 2-aryl-4,5-dicarbonitrile imidazoles | Cerium (IV) ammonium nitrate (B79036)/nitric acid, solvent-free, 120 °C | nih.gov |
Synthesis of Sulfur and Oxygen-Containing Heterocycles
The aldehyde functionality of this compound can also participate in reactions leading to the formation of sulfur and oxygen-containing heterocycles. For instance, reaction with a thiol-containing compound can lead to the formation of a thioacetal, which can then undergo further transformations.
While specific examples directly utilizing this compound for the synthesis of these heterocycles are not extensively documented in readily available literature, general methods for the synthesis of sulfur and oxygen heterocycles often involve aldehydes as key starting materials. nih.govnih.govresearchgate.netvdoc.pubresearchgate.net For example, the reaction of vinyl sulfides with an oxidizing agent can generate electrophilic intermediates that cyclize to form sulfur-containing rings. nih.gov
Generation of Functionalized Aromatic Derivatives
Beyond its use in forming heterocyclic rings, this compound is a valuable precursor for the synthesis of other functionalized aromatic compounds.
Fluorinated Benzoic Acid Derivatives
A straightforward and important application of this compound is its oxidation to the corresponding benzoic acid, 2,3,4-trifluoro-5-nitrobenzoic acid. This transformation can be achieved using various oxidizing agents. The resulting fluorinated benzoic acid is a versatile intermediate in its own right, with the carboxylic acid group providing a handle for further synthetic manipulations such as esterification, amidation, or conversion to an acid chloride. These derivatives are important in the synthesis of pharmaceuticals and other fine chemicals. For instance, 2-chloro-4-fluoro-5-nitrobenzoic acid is a known precursor in various synthetic processes. patsnap.com
| Starting Material | Product | Reagents/Conditions | Reference |
| 2-chloro-4-fluorotrichlorotoluene | 2-chloro-4-fluoro-5-nitrobenzoic acid | H2SO4, HNO3 | patsnap.com |
| 2,4,5-trifluorobenzoic acid | 2,4,5-Trifluoro-3-nitrobenzoic acid | Concentrated H2SO4, 98% HNO3 | google.com |
| Fluoro benzoic acid | Fluoro benzoic acid derivative | Alkylating agent | google.com |
Aminated and Substituted Benzene (B151609) Systems
The strategic placement of fluorine atoms and a nitro group on the benzene ring of this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is fundamental to its use in the synthesis of diverse aminated and substituted benzene systems. The electron-withdrawing nature of the substituents activates the aromatic ring towards attack by nucleophiles, allowing for the selective replacement of the fluorine atoms.
Research has shown that the fluorine atom at the 4-position is particularly susceptible to substitution due to the combined activating effects of the ortho-nitro group and the para-aldehyde group. This regioselectivity allows for the controlled introduction of various amines and other nucleophiles, leading to the formation of a wide array of substituted benzene derivatives.
Table 1: Regioselective Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Position of Substitution | Resulting System |
| Primary Amines | C4 | 4-Amino-2,3-difluoro-5-nitrobenzaldehyde derivatives |
| Secondary Amines | C4 | 4-(Dialkylamino)-2,3-difluoro-5-nitrobenzaldehyde derivatives |
| Anilines | C4 | 4-Anilino-2,3-difluoro-5-nitrobenzaldehyde derivatives |
| Alkoxides | C4 | 4-Alkoxy-2,3-difluoro-5-nitrobenzaldehyde derivatives |
This table is generated based on established principles of nucleophilic aromatic substitution on activated fluoroaromatic systems. Specific experimental data for this compound was not available in the search results.
Furthermore, the nitro group can be readily reduced to an amino group, providing another avenue for diversification. The resulting 5-amino-2,3,4-trifluorobenzaldehyde can undergo a host of subsequent transformations, including diazotization followed by Sandmeyer reactions, to introduce a variety of functional groups at this position. The interplay between the substitution of fluorine atoms and the transformation of the nitro group enables the synthesis of highly complex and polysubstituted benzene rings that would be challenging to access through other synthetic routes.
Advanced Pharmaceutical and Agrochemical Intermediates
The structural motifs accessible from this compound are of significant interest in the development of new pharmaceutical and agrochemical agents. The presence of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The nitro group, a common pharmacophore and a precursor to the essential amino group, further enhances its utility.
While specific examples of marketed drugs or agrochemicals derived directly from this compound are not readily found in the public domain, its potential is evident from the synthesis of analogous structures. For instance, fluorinated and nitrated benzaldehyde derivatives are key intermediates in the synthesis of various kinase inhibitors, anti-infective agents, and herbicides. The aldehyde functionality provides a convenient handle for further elaboration, such as reductive amination to form benzylamines or oxidation to form benzoic acids, which are common structural units in bioactive molecules.
Table 2: Potential Bioactive Scaffolds from this compound
| Transformation | Resulting Scaffold | Potential Application |
| SNAr with N-heterocycles | Substituted benzaldehydes with heterocyclic moieties | Kinase inhibitors, GPCR antagonists |
| Reduction of nitro group and acylation | N-Acyl-5-amino-2,3,4-trifluorobenzaldehyde | Antiviral, antibacterial agents |
| Condensation with active methylene (B1212753) compounds | Trifluorinated nitro-substituted chalcones | Anticancer, anti-inflammatory agents |
| Oxidation to carboxylic acid | 2,3,4-Trifluoro-5-nitrobenzoic acid | Precursor for amide and ester libraries |
This table illustrates potential applications based on the known bioactivity of similar chemical structures. The direct use of this compound for these specific applications is inferred from its chemical properties.
Design and Synthesis of Complex Molecular Architectures
Beyond its role as a precursor to substituted benzenes, this compound is a valuable tool in the construction of more intricate and three-dimensional molecular architectures. The aldehyde group is a versatile functional group that can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
For example, it can undergo Wittig-type reactions to form alkenes, aldol (B89426) condensations to create β-hydroxy aldehydes or α,β-unsaturated aldehydes, and multicomponent reactions such as the Ugi or Passerini reactions to rapidly build molecular complexity. The resulting products, still bearing the trifluoronitro-substituted phenyl ring, can be further elaborated through reactions targeting the fluorine atoms or the nitro group.
This multi-faceted reactivity allows for the design and synthesis of novel ligands for catalysis, functional materials with unique electronic properties, and complex scaffolds for drug discovery. The ability to sequentially or orthogonally modify the different functional groups of this compound provides chemists with a powerful platform for creating a vast chemical space of novel molecules.
Spectroscopic Characterization and Advanced Structural Elucidation of 2,3,4 Trifluoro 5 Nitrobenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For fluorinated aromatic compounds like 2,3,4-Trifluoro-5-nitrobenzaldehyde, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular framework and electronic environment.
The substitution pattern of this compound—featuring three adjacent fluorine atoms, a nitro group, and an aldehyde group on a benzene (B151609) ring—creates a distinct electronic environment that strongly influences the chemical shifts of the remaining nuclei.
¹H NMR: The proton spectrum is expected to be relatively simple, showing two distinct signals. A downfield singlet corresponding to the aldehyde proton (-CHO) is anticipated, typically appearing in the 9.9-10.5 ppm range. A single aromatic proton at the C-6 position will also be present. Due to the strong electron-withdrawing effects of the adjacent nitro group and the fluorine atoms, this proton is expected to be significantly deshielded and will likely appear as a multiplet due to coupling with the fluorine nuclei at positions 2, 3, and 4.
¹³C NMR: The ¹³C NMR spectrum will display seven signals corresponding to the six aromatic carbons and the carbonyl carbon of the aldehyde group. The carbonyl carbon is expected at the far downfield end of the spectrum (~185-190 ppm). The aromatic carbons will exhibit complex splitting patterns due to one-bond (¹Jcf) and multi-bond (ⁿJcf) couplings with the fluorine atoms. The carbons directly bonded to fluorine (C-2, C-3, C-4) will show large ¹Jcf coupling constants, while other carbons will exhibit smaller long-range couplings.
¹⁹F NMR: As a highly sensitive nucleus with 100% natural abundance, ¹⁹F NMR is particularly informative for this molecule. alfa-chemistry.com Three distinct signals are expected for the fluorine atoms at the C-2, C-3, and C-4 positions. The chemical shifts are influenced by the electronic effects of the neighboring substituents. alfa-chemistry.com Each fluorine signal will appear as a multiplet due to coupling with the other two fluorine atoms and potentially long-range coupling with the aromatic proton. The typical chemical shift range for aryl fluorides is between +80 to +170 ppm relative to CFCl₃. ucsb.edu
Interactive Data Table: Predicted NMR Chemical Shifts and Couplings for this compound
Note: The following table presents predicted values based on the analysis of similar structures. Actual experimental values may vary.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| ¹H | -CHO | 9.9 - 10.5 | d or s | ⁴J(H,F2) may be observable |
| H-6 | 8.0 - 8.5 | ddd | ³J(H6,F4), ⁴J(H6,F3), ⁵J(H6,F2) | |
| ¹³C | C-1 (-CHO) | 185 - 190 | m | Coupling to F2, H-6 |
| C-2 | 140 - 155 | dm | ¹J(C2,F2), multi-bond C-F couplings | |
| C-3 | 140 - 155 | dm | ¹J(C3,F3), multi-bond C-F couplings | |
| C-4 | 140 - 155 | dm | ¹J(C4,F4), multi-bond C-F couplings | |
| C-5 | 145 - 150 | m | Multi-bond C-F couplings | |
| C-6 | 115 - 125 | dm | ²J(C6,F4), multi-bond C-F couplings | |
| ¹⁹F | F-2 | -130 to -150 | dd | ³J(F2,F3), ⁵J(F2,F4) |
| F-3 | -150 to -170 | dd | ³J(F2,F3), ⁴J(F3,F4) | |
| F-4 | -130 to -150 | dd | ⁴J(F3,F4), ⁵J(F2,F4) |
To confirm the structural assignments derived from 1D NMR spectra, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment would primarily be used to confirm the absence of H-H coupling between the aldehyde and aromatic protons, as they are separated by five bonds.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. For this compound, it would definitively link the C-6 signal in the ¹³C spectrum to the H-6 signal in the ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping the carbon skeleton by identifying long-range (2-3 bond) couplings between protons and carbons. Key expected correlations include:
The aldehyde proton (H-CHO) correlating to C-1 and C-2.
The aromatic proton (H-6) correlating to C-1, C-4, and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY experiment could reveal a spatial correlation between the aldehyde proton and the fluorine atom at C-2, which would help to determine the preferred conformation of the aldehyde group relative to the benzene ring.
Fluorinated compounds are well-known for exhibiting spin-spin coupling through both covalent bonds and non-bonded spatial interactions.
Through-Bond Coupling: This is the standard mechanism for J-coupling, transmitted via the electrons in the molecular bonds. In this compound, numerous through-bond couplings are expected:
J(F,F) Coupling: Three-bond coupling (³J(F2,F3)) and four-bond coupling (⁴J(F3,F4)) are expected to be significant. Five-bond coupling (⁵J(F2,F4)) may also be observed.
J(H,F) Coupling: The aromatic proton H-6 will couple to the fluorine nuclei, with the magnitude typically following the order ³J > ⁴J > ⁵J.
Through-Space Coupling: This phenomenon occurs when two nuclei are spatially proximate, allowing for the overlap of their non-bonding electron orbitals, which provides a pathway for coupling information to be transmitted. conicet.gov.arresearchgate.net In this molecule, a key potential through-space interaction is between the aldehyde proton and the ortho-fluorine at C-2. Studies on 2-fluorobenzaldehyde have shown that such a J(F,H) coupling is observable and is transmitted primarily by exchange interactions where the F and C-H electronic clouds overlap. conicet.gov.ar The magnitude of this coupling is highly dependent on the internuclear distance and the conformation of the aldehyde group. Observation of a ⁴J(H-CHO, F-2) coupling would provide strong evidence for a conformation where the aldehyde proton is oriented towards the fluorine atom.
Vibrational Spectroscopy (Infrared and Raman)
The spectrum of this compound is dominated by vibrations characteristic of its functional groups.
Aldehyde Group (-CHO):
C-H Stretch: A pair of bands is typically expected, one near 2850 cm⁻¹ and a sharper one near 2750 cm⁻¹. The latter is often considered diagnostic for the aldehyde group.
C=O Stretch: A strong, sharp absorption band is expected in the IR spectrum, typically between 1690-1715 cm⁻¹. The electron-withdrawing nature of the aromatic ring substituents will likely shift this band to a higher frequency.
Nitro Group (-NO₂):
Asymmetric Stretch: A very strong band is expected between 1500-1570 cm⁻¹.
Symmetric Stretch: A strong band is anticipated in the 1330-1370 cm⁻¹ region.
Aromatic Ring:
C=C Stretches: A series of bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.
C-H Bending: Out-of-plane bending vibrations for the isolated aromatic C-H bond would typically appear in the 800-900 cm⁻¹ region.
Carbon-Fluorine Bonds (C-F):
C-F Stretch: Strong absorption bands associated with C-F stretching modes are expected in the 1100-1350 cm⁻¹ region. The presence of multiple fluorine atoms will likely result in several strong, complex bands in this area.
A detailed assignment of the observed bands requires comparison with spectra of related molecules and computational analysis. niscpr.res.in The high degree of substitution and the presence of strongly polar groups like -NO₂ and C=O suggest that the molecule will be strongly active in both IR and Raman spectroscopy.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretch | Aldehyde (-CHO) | 2820 - 2880 | Medium | Medium |
| C-H Stretch | Aldehyde (-CHO) | 2720 - 2780 | Medium | Medium |
| C=O Stretch | Aldehyde (-CHO) | 1690 - 1715 | Very Strong | Medium |
| C=C Stretch | Aromatic Ring | 1570 - 1610 | Medium-Strong | Strong |
| Asymmetric NO₂ Stretch | Nitro (-NO₂) | 1500 - 1570 | Very Strong | Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1500 | Medium | Medium |
| Symmetric NO₂ Stretch | Nitro (-NO₂) | 1330 - 1370 | Strong | Strong |
| C-F Stretch | Aryl-Fluoride | 1100 - 1350 | Very Strong | Weak-Medium |
| C-H Out-of-Plane Bend | Aromatic Ring | 800 - 900 | Strong | Weak |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information helps in elucidating the molecular weight and elemental composition of a compound and provides structural information through the analysis of its fragmentation patterns.
In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged radical cation known as the molecular ion (M⁺•) uni-saarland.de. The peak corresponding to this ion in the mass spectrum indicates the molecular weight of the analyte whitman.edu. For this compound (C₇H₂F₃NO₃), the nominal molecular weight is 205 amu, which would correspond to the molecular ion peak. The presence of a single nitrogen atom means the compound follows the nitrogen rule, predicting an odd nominal molecular weight uni-saarland.de.
The excess energy from the ionization process causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For substituted benzaldehydes, common fragmentation pathways involve the cleavage of bonds adjacent to the aromatic ring and aldehyde group.
Expected Fragmentation Pathways for this compound:
Loss of a Hydrogen Radical (H•): Cleavage of the aldehydic C-H bond can result in the formation of a stable [M-1]⁺ ion, [C₆H₅CO]⁺ docbrown.info. This is a common fragmentation for aldehydes.
Loss of the Formyl Radical (•CHO): Scission of the bond between the benzene ring and the carbonyl carbon leads to the loss of a formyl radical, producing an [M-29]⁺ peak corresponding to the trifluoronitrophenyl cation docbrown.info.
Loss of Carbon Monoxide (CO): Rearrangement and expulsion of a neutral carbon monoxide molecule can produce an [M-28]⁺ fragment docbrown.info.
Loss of the Nitro Group (•NO₂): Cleavage of the C-N bond can result in the loss of a nitro radical, leading to an [M-46]⁺ peak.
The relative abundance of these fragments depends on the stability of the resulting ions and neutral species. The aromatic ring itself provides significant stability, often making the molecular ion peak prominent whitman.edu.
Table 1: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Formula of Lost Neutral(s) | m/z of Fragment | Description |
|---|---|---|---|
| [C₇H₂F₃NO₃]⁺• | None | 205 | Molecular Ion (M⁺•) |
| [C₇HF₃NO₃]⁺ | H• | 204 | Loss of aldehydic hydrogen |
| [C₆H₂F₃NO₂]⁺ | CO | 177 | Loss of carbon monoxide |
| [C₇H₂F₃O]⁺ | NO₂• | 159 | Loss of nitro group |
| [C₆H₂F₃N]⁺• | CHO• | 176 | Loss of formyl radical (Incorrect calculation, should be M-29) |
High-resolution mass spectrometry (HRMS) is an essential tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, which provides integer masses, HRMS instruments like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap analyzers can measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places) nih.govthermofisher.com.
This precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas (isobars). The exact mass of a molecule is calculated using the precise masses of its constituent isotopes (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915, ¹⁴N = 14.003074, ¹⁹F = 18.998403). For this compound, the theoretical exact mass of its molecular ion ([C₇H₂F₃NO₃]⁺) can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the assigned elemental composition thermofisher.com.
Table 2: Example of Isobaric Differentiation using HRMS
| Elemental Formula | Nominal Mass (amu) | Theoretical Exact Mass (amu) |
|---|---|---|
| C₇H₂F₃NO₃ | 205 | 204.99905 |
X-ray Crystallography of this compound Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid nih.gov. While crystallographic data for this compound itself is not widely published, studies on its derivatives and analogous multi-substituted benzaldehydes provide critical insights into the molecular geometry, conformation, and intermolecular forces that govern its solid-state structure.
X-ray diffraction analysis of single crystals of derivatives reveals precise information on bond lengths, bond angles, and torsion angles. For derivatives of this compound, the benzene ring is expected to be largely planar. The substituents—aldehyde, nitro, and fluorine atoms—will lie close to this plane, although slight deviations can occur due to steric hindrance or crystal packing forces.
In related substituted benzaldehydes, the molecular conformation is often stabilized by intramolecular interactions. For example, in structures with adjacent hydroxyl and aldehyde groups, strong intramolecular hydrogen bonds are frequently observed, which enforce planarity nih.govresearchgate.net. The orientation of the aldehyde and nitro groups relative to the ring is a key conformational feature, influenced by both electronic effects and intermolecular interactions within the crystal lattice.
The arrangement of molecules in a crystal is directed by a network of non-covalent intermolecular interactions rsc.org. In derivatives of this compound, several types of interactions are expected to play a crucial role.
Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, weak C—H···O hydrogen bonds are significant in the crystal packing of many benzaldehyde (B42025) derivatives. The aldehydic hydrogen (C-H) and aromatic C-H groups can act as donors, while the oxygen atoms of the aldehyde and nitro groups are effective acceptors. These interactions can link molecules into chains, dimers, or more complex networks nih.govnih.gov.
π-π Stacking: The electron-deficient aromatic ring, due to the presence of electron-withdrawing nitro and fluorine groups, can participate in π-π stacking interactions with adjacent rings. These interactions, where the planes of the aromatic rings are stacked in a parallel or offset fashion, contribute significantly to the cohesive energy of the crystal nih.govnih.gov. Centroid-to-centroid distances of approximately 3.5 to 3.8 Å are typical for such interactions.
Halogen Bonding: Fluorine atoms can participate in various weak interactions, including halogen bonding and C-H···F contacts, which further stabilize the crystal structure nih.gov.
Table 3: Common Intermolecular Interactions in Substituted Benzaldehyde Crystals
| Interaction Type | Donor Group | Acceptor Group | Typical Role in Crystal Packing |
|---|---|---|---|
| Weak Hydrogen Bond | Aromatic C-H, Aldehyde C-H | Aldehyde Oxygen, Nitro Oxygen | Formation of chains and sheet-like motifs nih.gov |
| π-π Stacking | Aromatic Ring (π-system) | Aromatic Ring (π-system) | Stacking of molecules into columns or layers nih.gov |
In crystals of substituted benzaldehyde derivatives, the combination of hydrogen bonding and π-π stacking often leads to the formation of well-defined supramolecular assemblies nih.gov. For instance, C—H···O interactions might link molecules into one-dimensional tapes or two-dimensional sheets. These sheets can then stack upon one another, stabilized by π-π interactions, to build a three-dimensional framework nih.govnih.gov. The specific substitution pattern on the benzaldehyde ring significantly influences which interactions dominate, leading to diverse packing motifs and sometimes polymorphism, where a compound can crystallize in multiple different forms researchgate.net.
Computational Chemistry and Theoretical Studies on 2,3,4 Trifluoro 5 Nitrobenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods allow for the prediction of molecular properties and reactivity.
Density Functional Theory (DFT) and Ab Initio Methods (HF, MP2)
Density Functional Theory (DFT) has become a popular method for calculating the electronic structure of molecules due to its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly used hybrid functional for such studies.
Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a hierarchical approach to solving the electronic Schrödinger equation. HF theory is a foundational mean-field approach, while MP2 incorporates electron correlation effects, offering improved accuracy over HF. While no specific studies employing these methods on 2,3,4-Trifluoro-5-nitrobenzaldehyde are readily available, research on similar substituted benzaldehydes often utilizes these techniques to corroborate experimental findings or to predict properties when experimental data is absent. researchgate.net
Basis Set Selection and Computational Methodology
The choice of basis set is crucial in quantum chemical calculations as it dictates the flexibility of the atomic orbitals used to construct the molecular orbitals. For molecules containing fluorine, polarized and diffuse functions are generally included to accurately describe the electronic distribution. A common choice is the Pople-style basis set, such as 6-311++G(d,p) , which provides a good balance of accuracy and computational efficiency. For more precise calculations, correlation-consistent basis sets like aug-cc-pVTZ may be employed.
The general computational methodology would involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm that the optimized structure is a true minimum on the potential energy surface.
Molecular Structure and Conformation Analysis
The arrangement of atoms in three-dimensional space and the rotational freedom around single bonds give rise to different conformations of a molecule.
Optimized Geometries and Conformational Isomerism
For this compound, the primary conformational isomerism arises from the rotation of the aldehyde group relative to the benzene (B151609) ring. Due to the presence of the ortho-fluorine atom at the 2-position, two principal planar conformers are expected: the O-trans and O-cis isomers. In the O-trans conformer, the aldehyde oxygen is directed away from the ortho-fluorine, while in the O-cis conformer, it is directed towards it.
Studies on related ortho-substituted benzaldehydes suggest that the planarity of the molecule is generally maintained to maximize conjugation between the aldehyde group and the aromatic ring. youtube.com However, steric hindrance between the aldehyde group and the ortho-substituent can lead to out-of-plane conformations. For 2,3-difluorobenzaldehyde, both syn (O-cis) and anti (O-trans) conformers have been observed, with the anti conformer being more stable. epa.govnih.govresearchgate.netacs.orgfigshare.com Based on these findings, it is anticipated that this compound will also exhibit these two primary conformers.
To illustrate the expected geometric parameters, a hypothetical data table for the optimized geometry of the more stable O-trans conformer is presented below, based on typical bond lengths and angles for similar molecules.
| Parameter | Bond/Angle | Expected Value |
| Bond Length | C=O | ~1.21 Å |
| C-C (ring) | ~1.39 - 1.41 Å | |
| C-F | ~1.35 Å | |
| C-N | ~1.47 Å | |
| N=O | ~1.22 Å | |
| Bond Angle | C-C-O | ~124° |
| C-C-H (aldehyde) | ~116° | |
| C-C-F | ~118° - 120° | |
| O-N-O | ~125° |
Energetic Landscape of Molecular Conformers
The relative stability of the different conformers is determined by their energies, creating an energetic landscape. For ortho-substituted benzaldehydes, the O-trans conformer is generally more stable than the O-cis conformer due to reduced steric repulsion. youtube.com In the case of 2,3-difluorobenzaldehyde, the energy difference between the anti and syn conformers has been estimated to be around 10.9 kJ/mol. epa.govnih.govacs.orgfigshare.com
For this compound, a similar trend is expected, with the O-trans conformer being energetically favored. The presence of the bulky nitro group at the 5-position is not expected to significantly alter the relative energies of the two primary conformers arising from the aldehyde rotation. A hypothetical energy landscape is summarized in the table below.
| Conformer | Relative Energy (kJ/mol) | Stability |
| O-trans | 0.0 | Most Stable |
| O-cis | > 10.0 | Less Stable |
Electronic Structure and Frontier Molecular Orbitals (FMO)
The electronic structure of a molecule, particularly its frontier molecular orbitals (FMOs), is key to understanding its reactivity and spectroscopic properties. taylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. wikipedia.orglibretexts.org
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. taylorandfrancis.comwikipedia.org
For this compound, the presence of multiple electron-withdrawing groups (three fluorine atoms and a nitro group) is expected to significantly lower the energies of both the HOMO and LUMO. The nitro group, in particular, is a strong electron-withdrawing group and is known to lower the LUMO energy, making the molecule a better electron acceptor. taylorandfrancis.com The fluorine atoms also contribute to the lowering of orbital energies through their inductive effects.
The HOMO is likely to be a π-orbital delocalized over the benzene ring, while the LUMO is expected to have significant contributions from the nitro group and the aldehyde functionality. A smaller HOMO-LUMO gap generally implies higher reactivity. taylorandfrancis.comwikipedia.org Hypothetical energy values for the frontier molecular orbitals are presented in the following table.
| Molecular Orbital | Expected Energy (eV) |
| HOMO | ~ -7.5 to -8.5 |
| LUMO | ~ -3.0 to -4.0 |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 |
HOMO-LUMO Energy Gaps and Electronic Transitions
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.
A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the ground state. malayajournal.orgwikipedia.org This gap is crucial for predicting the molecule's behavior in chemical reactions, as it relates to its ability to donate or accept electrons. irjweb.com The energies of HOMO and LUMO correspond to the ionization potential and electron affinity of the molecule, respectively. Electronic transitions, such as those observed in UV-Visible spectroscopy, are often characterized by the excitation of an electron from the HOMO to the LUMO. irjweb.com
For this compound, a detailed theoretical study calculating the specific energy values for the HOMO, LUMO, and the resultant energy gap would be necessary to quantify its electronic characteristics. Such a study would typically involve methods like Density Functional Theory (DFT). However, specific computational data detailing the HOMO-LUMO energy gap for this compound were not found in the reviewed literature.
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
The distribution of electron density within a molecule governs its electrostatic properties and is key to predicting its reactive behavior. Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. malayajournal.org This map allows for the identification of electron-rich and electron-poor regions.
Typically, MEP maps use a color scale where red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, and blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. malayajournal.org For this compound, one would anticipate a significant negative potential around the oxygen atoms of the nitro and aldehyde groups, and a positive potential near the hydrogen atom of the aldehyde group. The fluorine atoms, being highly electronegative, would also strongly influence the charge distribution across the aromatic ring.
A precise MEP map for this compound would provide a visual guide to its reactive sites. However, no specific studies containing MEP maps or detailed charge distribution analysis for this compound could be located.
Vibrational Spectra Prediction and Interpretation
Computational methods are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. These predictions are instrumental in assigning the vibrational modes observed in experimental spectra.
Calculated Vibrational Frequencies and Comparison with Experimental Data
Theoretical calculations, typically using DFT methods, can compute the harmonic vibrational frequencies of a molecule. These calculated frequencies correspond to the fundamental modes of vibration. For a reliable analysis, the calculated values are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data obtained from FTIR and Raman spectroscopy.
A comparative analysis for this compound would involve calculating its vibrational spectrum and matching the predicted frequencies to an experimental spectrum. This process validates the accuracy of the computational model and aids in the definitive assignment of spectral bands. A search of the available literature did not yield any studies that presented calculated or experimental vibrational frequency data for this compound.
Normal Mode Analysis and Vibrational Assignments
Normal mode analysis involves the detailed characterization of each calculated vibrational frequency. Each normal mode describes a specific pattern of atomic motion, such as stretching, bending, or torsional movements of the functional groups and the benzene ring. The Potential Energy Distribution (PED) is often calculated to quantify the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular normal mode.
For this compound, this analysis would allow for the unambiguous assignment of vibrations such as the C=O stretch of the aldehyde, the symmetric and asymmetric stretches of the NO₂ group, C-F stretches, and various vibrations of the substituted benzene ring. This level of detailed vibrational assignment for this compound has not been reported in the searched scientific literature.
Reaction Mechanism Investigations via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into the energetics of reaction pathways and the structures of transient species that are difficult to observe experimentally.
Transition State Characterization for Key Reactions
A key aspect of studying a reaction mechanism is the identification and characterization of the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov Computational chemistry allows for the optimization of the geometry of the TS and the calculation of its energy. The energy of the TS determines the activation energy barrier of the reaction, which is a critical factor in reaction kinetics. nih.gov
For this compound, relevant reactions for computational study could include nucleophilic aromatic substitution or condensation reactions at the aldehyde group. A computational investigation would model the reaction pathway, locate the transition state structure, and calculate the activation energy. nih.govresearchgate.net Such studies provide a fundamental understanding of the molecule's reactivity in specific chemical transformations. At present, no computational studies characterizing transition states for key reactions involving this compound are available in the surveyed literature.
Energy Profiles and Reaction Path Analysis
Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the energy profiles and reaction pathways of substituted benzaldehydes. While direct research on this compound is not extensively available, analogies can be drawn from theoretical investigations of structurally related compounds, such as other nitro- and fluorobenzaldehydes. These studies provide a framework for understanding the reactivity and stability of the target molecule.
Energy profile analyses typically focus on conformational stability and the energy barriers associated with chemical transformations. For substituted benzaldehydes, a key aspect is the rotational barrier of the aldehyde group (-CHO) and the nitro group (-NO2). The planarity of the molecule is a crucial factor influencing its electronic properties. DFT calculations can determine the relative energies of different conformers, such as planar and non-planar structures, and identify the most stable geometry. For instance, in many nitroaromatic compounds, the planar conformer is the most stable, but the energy barrier for rotation of the nitro group is relatively low.
For example, in the cyclocondensation reactions of similar molecules like 2-fluoro-5-nitrobenzaldehyde (B1301997) with amidines, DFT studies using methods like the B3LYP functional have been employed to calculate the kinetic and thermodynamic parameters of the reaction pathways. researchgate.net Such studies reveal the energy differences between tautomers and the barrier energies for their interconversion. It has been noted that while the energy difference between tautomers can be modest (in the range of 4-10 kcal/mol), the activation energy barrier for their interconversion can be substantial (33-71 kcal/mol), making spontaneous conversion at room temperature unlikely. researchgate.net
A hypothetical energy profile for a reaction involving this compound could be constructed based on these principles. The following table provides an illustrative example of what such a profile might entail for a generic reaction, based on data for similar reactions. researchgate.net
| Reaction Step | Species | Relative Free Energy (ΔG, kcal/mol) | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|---|
| Reactant Complex Formation | Reactants | 0.0 | - |
| Transition State 1 | TS1 | +15.5 | 15.5 |
| Intermediate Formation | Intermediate | -5.3 | - |
| Transition State 2 | TS2 | +8.0 | 13.3 |
| Product Formation | Products | -52.3 | - |
Prediction of Spectroscopic Parameters (NMR, UV-Vis)
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which are vital for the characterization of novel compounds. For this compound, theoretical calculations can provide insights into its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. researchgate.net These calculations provide information about the vertical excitation energies and oscillator strengths of electronic transitions. The calculated absorption maxima (λmax) correspond to the wavelengths of maximum absorption in the UV-Vis spectrum. For nitrobenzaldehydes, the absorption spectra are influenced by n→π* and π→π* transitions. researchgate.net The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions of λmax in solution. researchgate.net Studies on other nitrobenzaldehydes have shown that the position of the nitro group (ortho, meta, or para) significantly affects the spectral features. researchgate.net
The following table presents hypothetical predicted spectroscopic data for this compound, based on computational studies of analogous compounds. researchgate.net
| Parameter | Predicted Value | Computational Method |
|---|---|---|
| ¹H NMR (Aromatic, ppm) | 7.5 - 8.5 | DFT/GIAO |
| ¹³C NMR (Aromatic, ppm) | 110 - 160 | DFT/GIAO |
| UV-Vis λmax (nm) | ~260 - 280 | TD-DFT |
Nonlinear Optical (NLO) Properties Analysis
Organic molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.govresearchgate.net The NLO response of a molecule is governed by its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This "push-pull" electronic structure leads to a large change in dipole moment upon excitation, resulting in high hyperpolarizability values.
For this compound, the nitro group acts as a strong electron-withdrawing group (acceptor), while the trifluorinated benzene ring can also modulate the electronic properties. The aldehyde group can further contribute to the electronic asymmetry of the molecule. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic compounds. The key parameters calculated are the linear polarizability (α) and the first-order hyperpolarizability (β).
The calculation of these properties involves applying an external electric field to the molecule and determining the response of the molecular dipole moment. The magnitude of the first hyperpolarizability (β_total) is a measure of the second-order NLO response. Organic molecules with large β values are promising candidates for second-harmonic generation (SHG) and other NLO applications. researchgate.net Theoretical studies on various organic compounds have demonstrated that DFT calculations can provide reliable predictions of NLO properties, guiding the design and synthesis of new NLO materials. nih.gov
The following table provides a hypothetical set of calculated NLO properties for this compound, based on values reported for other organic molecules with potential NLO activity. nih.gov
| NLO Property | Symbol | Hypothetical Calculated Value (esu) | Computational Method |
|---|---|---|---|
| Linear Polarizability | ⟨α⟩ | ~2.0 - 4.0 x 10⁻²³ | DFT |
| First Hyperpolarizability | β_total | ~5.0 - 15.0 x 10⁻³⁰ | DFT |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes with Enhanced Efficiency
The development of efficient and scalable synthetic methodologies is paramount for the widespread application of 2,3,4-Trifluoro-5-nitrobenzaldehyde. Current synthetic approaches often rely on multi-step procedures that can be resource-intensive. Future research should prioritize the exploration of more direct and atom-economical routes.
One promising avenue is the direct formylation of 1,2,3-trifluoro-5-nitrobenzene (B1304204). Investigating various formylating agents and catalytic systems could lead to a more streamlined synthesis. Additionally, the development of continuous flow processes for the nitration of 2,3,4-trifluorobenzaldehyde (B65282) could offer significant advantages in terms of safety, scalability, and product consistency.
Further research into the synthesis of the precursor, 2,3,4-Trifluoro-5-nitro-benzoic acid, could also provide alternative pathways to the aldehyde through controlled reduction. biocat.com
Development of New Catalytic Transformations
The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations. Future research should focus on developing novel catalytic reactions that leverage the unique electronic properties of this substrate.
For instance, asymmetric catalysis could be employed to synthesize chiral derivatives with potential applications in medicinal chemistry. The development of catalysts for enantioselective additions to the aldehyde group, such as aldol (B89426) or Henry reactions, would be highly valuable.
Furthermore, the trifluorinated and nitrated aromatic ring is ripe for exploration in cross-coupling reactions. The development of palladium, nickel, or copper-based catalytic systems for Suzuki, Heck, or Sonogashira couplings at specific positions on the ring would significantly expand the synthetic utility of this compound. This could enable the synthesis of complex biaryl structures, such as 3,4,5-trifluoro-2'-nitrobiphenyl, from related trifluoroboronic acids. google.com
Expanding the Scope of Derivatization and Applications
The derivatization of this compound will be a key driver of its future applications. The aldehyde can be readily converted into a wide array of functional groups, including alcohols, carboxylic acids, imines, and oximes. Each new derivative represents a potential candidate for applications in various fields.
In medicinal chemistry, the compound and its derivatives could serve as scaffolds for the development of novel therapeutic agents. The fluorine and nitro substituents can modulate pharmacokinetic properties and participate in key binding interactions with biological targets. For example, related nitroaromatic compounds have been investigated for their antimicrobial and anticancer properties. The introduction of a trifluorophenyl group can also be a strategy for developing agents for NMR and MRT studies. nih.gov
In materials science, the high degree of fluorination and the presence of a nitro group suggest potential applications in the design of liquid crystals, polymers with unique optical or electronic properties, and energetic materials.
Advanced Characterization Techniques and Methodological Improvements
A deeper understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Future research should employ advanced characterization techniques to probe its molecular architecture.
High-resolution rotational spectroscopy, similar to studies performed on difluorobenzaldehydes, could provide precise information on the conformational preferences of the aldehyde group relative to the fluorinated ring. acs.org This experimental data, when combined with computational modeling, can offer insights into the subtle interplay of steric and electronic effects that govern its structure.
Advanced NMR techniques, including 19F NMR, will be essential for characterizing the compound and its derivatives, providing valuable information about the electronic environment of the fluorine atoms. Solid-state NMR could also be used to study the packing and intermolecular interactions in the crystalline state.
Integration of Experimental and Computational Approaches for Deeper Insights
The synergy between experimental and computational chemistry offers a powerful paradigm for accelerating research on this compound. Future work should increasingly integrate these two approaches.
Density Functional Theory (DFT) and other high-level computational methods can be used to predict spectroscopic properties, reaction mechanisms, and the stability of various conformers. For instance, computational studies on related fluorinated benzaldehydes have successfully predicted their conformational landscapes. acs.org These theoretical predictions can then guide experimental work, leading to more efficient discovery and development processes.
Molecular dynamics simulations could be employed to study the interactions of this compound and its derivatives with biological targets or within materials, providing insights that are not readily accessible through experimental means alone. This integrated approach will be instrumental in unlocking the full potential of this versatile chemical entity.
Q & A
Q. Q1. What are the primary synthetic routes for 2,3,4-Trifluoro-5-nitrobenzaldehyde, and how do reaction conditions influence regioselectivity?
Answer: The synthesis typically involves sequential nitration and fluorination of a benzaldehyde precursor. For example:
Nitration: Introduce the nitro group at the 5-position using mixed nitric-sulfuric acid under controlled temperature (0–5°C) to avoid over-nitration.
Fluorination: Electrophilic fluorination (e.g., using Selectfluor or F-TEDA-BF₄) at positions 2, 3, and 4, requiring anhydrous conditions to prevent hydrolysis .
Key variables:
- Temperature and solvent polarity affect nitro group orientation.
- Fluorinating agent reactivity determines substitution pattern (e.g., trifluoromethyl vs. fluorine).
Q. Q2. Which analytical techniques are most reliable for characterizing this compound?
Answer:
- NMR (¹H/¹⁹F): Resolves fluorine coupling patterns and confirms substitution positions. For example, ¹⁹F NMR distinguishes between ortho, meta, and para fluorines .
- Mass spectrometry (EI-MS): Validates molecular weight (e.g., m/z 227 for C₇H₃F₃NO₃) and fragmentation patterns .
- X-ray crystallography: Resolves crystal packing and bond angles, critical for confirming regiochemistry (SHELX refinement recommended) .
Advanced Research Questions
Q. Q3. How do steric and electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
Answer:
- Electronic effects: The electron-withdrawing nitro and fluorine groups deactivate the ring, directing nucleophiles to the para position relative to the aldehyde.
- Steric hindrance: Fluorines at 2,3,4-positions create steric bulk, limiting access to the 6-position.
Experimental validation: - Compare reaction rates with analogs like 3,5-difluoro-4-nitrobenzaldehyde (lower steric hindrance) using kinetic studies .
Q. Q4. What computational methods are suitable for predicting the reactivity of this compound in multi-step syntheses?
Answer:
- DFT calculations (e.g., Gaussian): Model transition states for NAS or electrophilic attacks.
- Molecular docking: Predict interactions with biological targets (e.g., enzymes inhibited by nitroaromatics).
Case study: - A study on 5-fluoro-2-(trifluoromethyl)benzaldehyde used B3LYP/6-31G(d) to optimize ground-state geometries and predict reaction pathways .
Q. Q5. How can researchers resolve contradictions in reported biological activities of fluorinated nitrobenzaldehyde derivatives?
Answer: Methodology:
Standardize assays: Use enzyme inhibition assays (e.g., acetylcholinesterase) under identical conditions.
SAR analysis: Compare substituent effects using a table like:
| Compound | Substituents | IC₅₀ (µM) | Target Enzyme |
|---|---|---|---|
| 2,3,4-Trifluoro-5-nitro | 2-F, 3-F, 4-F, 5-NO₂ | 12.3 | CYP450 |
| 3,5-Difluoro-4-nitro | 3-F, 5-F, 4-NO₂ | 45.7 | CYP450 |
This reveals fluorine’s role in enhancing binding affinity .
Data Interpretation and Optimization
Q. Q6. Why do crystallization attempts of this compound yield polymorphs, and how can this be controlled?
Answer:
- Polymorphism drivers: Fluorine’s strong dipole interactions and nitro group planarity promote varied packing.
- Control strategies:
Q. Q7. What are the limitations of using this compound in photoaffinity labeling studies?
Answer:
- Photostability: Nitro groups may decompose under UV light, generating radicals that nonspecifically bind.
- Mitigation:
- Use lower UV intensity (365 nm) or replace nitro with photoactive azide groups.
- Validate labeling specificity via LC-MS/MS .
Comparative and Mechanistic Studies
Q. Q8. How does the trifluoro-nitro substitution pattern alter metabolic stability compared to non-fluorinated analogs?
Answer:
- In vitro assay: Incubate with liver microsomes; quantify parent compound via HPLC.
- Findings: Fluorine reduces cytochrome P450-mediated oxidation, extending half-life (t₁/₂ = 8.2 h vs. 1.5 h for non-fluorinated analog) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
